molecular formula C11H22N2O2 B1280273 Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate CAS No. 343788-69-2

Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate

Cat. No. B1280273
M. Wt: 214.3 g/mol
InChI Key: DMBKWEHXTOCLTC-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including inhibitors, anticancer drugs, and natural products like Biotin . These derivatives are characterized by the presence of a piperidine ring, a tert-butyl group, and a carboxylate moiety, which can be modified to introduce different functional groups that contribute to the biological activity of the final compounds.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various strategies, including intramolecular cyclization, kinetic resolution, and multistep synthetic routes. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Another study reported the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate to efficiently synthesize enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate . These methods demonstrate the versatility and efficiency of synthetic approaches in obtaining tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized by the presence of a piperidine ring, which can adopt different conformations. For instance, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives was investigated, revealing that bulky substituents can hinder close molecular interactions and affect the overall molecular conformation . The molecular packing and conformation are crucial for the biological activity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions, including amination, alkylation, and oxidation, to introduce different functional groups. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using a low-cost copper-catalyzed method . These reactions are essential for the diversification of the chemical structure and the enhancement of the biological properties of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by the substituents attached to the piperidine ring. These properties include solubility, melting point, and reactivity, which are important for the application of these compounds in medicinal chemistry. For example, the introduction of a tert-butyl group can increase the solubility and steric bulk, affecting the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its use in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method for this compound has been developed, showcasing its utility in producing novel pharmaceuticals (Chen Xin-zhi, 2011).

Role in Synthesis of Stereoisomers

This compound and its derivatives, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, have been used in stereoselective syntheses. These syntheses yield important stereoisomers used in various chemical processes. For instance, the Mitsunobu reaction followed by alkaline hydrolysis produced trans isomers significant in stereochemistry (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of the compound, is a crucial intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound suggests its potential in the pharmaceutical industry, especially in developing anti-tumor drugs (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Use in Chiral Auxiliary and Dipeptide Synthesis

The compound has been used as a chiral auxiliary in various chemical syntheses. For example, its role in the preparation of enantiomerically pure compounds and as a building block in dipeptide synthesis highlights its versatility in stereochemistry and peptide synthesis (A. Studer, T. Hintermann, D. Seebach, 1995).

Applications in Dynamic Kinetic Resolution

Its use in dynamic kinetic resolution for stereoselective carbon−carbon bond formation illustrates its importance in the synthesis of biologically active compounds. The compound serves as a novel chiral auxiliary, demonstrating its versatility in organic chemistry (A. Kubo, H. Kubota, M. Takahashi, K. Nunami, 1997).

properties

IUPAC Name

tert-butyl 4-amino-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKWEHXTOCLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461948
Record name tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate

CAS RN

343788-69-2
Record name tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-4-methylpiperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate (2.52 g, 10.4 mmol) in acetonitrile (7.6 mL) and water (23.4 mL) was added KOH (2.63 g, 46.8 mmol) at 0° C. Then 1,3-dibromo-5,5-dimethylhydantoin (1.64 g, 5.72 mmol) was added in one portion at 0° C. and after stirring at 0° C. for 30 minutes the solution was allowed to warm up to room temperature and stirred for 1 hour. Sodium sulfite (131 mg, 1.04 mmol) was added and the mixture was stirred for 15 minutes at room temperature, then ethyl acetate was added and the reaction was cooled to 10° C. K3PO4 (2.34 g, 11.0 mmol) was added and the mixture was warmed up to room temperature and extracted with ethyl acetate. The organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated to give the title compound (2.1 g, 94%) as a colourless oil. MS ISP (m/e): 215.3 [(M+H)+].
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
23.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
131 mg
Type
reactant
Reaction Step Four
Name
Quantity
2.34 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Fan, HS Zhang, L Chen, YQ Long - European journal of medicinal …, 2010 - Elsevier
… Compound 5–6b was prepared from tert-butyl 4-amino-4-methylpiperidine-1-carboxylate and nicotinic acid according to the same procedure as 10d. Colorless oil, yield 70%. H NMR (…
Number of citations: 18 www.sciencedirect.com
R Poddutoori, K Aardalen, K Aithal… - Journal of Medicinal …, 2022 - ACS Publications
… 64 were prepared by substitution of the 4-chloro group in intermediate 40 with tert-butyl 4-aminopiperazine-1-carboxylate, 60a, and tert-butyl 4-amino-4-methylpiperidine-1-carboxylate, …
Number of citations: 3 pubs.acs.org

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